Fmoc-(s)-3-amino-5-methylhexan-1-ol hcl
Description
Fmoc-(S)-3-amino-5-methylhexan-1-ol HCl is a chiral, Fmoc-protected amino alcohol derivative used extensively in peptide synthesis and medicinal chemistry. Its structure features a 5-methylhexanol backbone with an (S)-configured amino group at the third carbon, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) workflows. This compound is valued for introducing β-amino alcohol motifs into peptides, which can influence secondary structure, stability, and biological activity .
Key physicochemical properties include:
- Molecular formula: C₂₂H₂₆ClNO₃ (based on structural analogs in )
- Molecular weight: ~396.9 g/mol
- Functional groups: Fmoc-protected amine, primary alcohol, tertiary branching (5-methyl group)
Its synthesis typically involves stereoselective methods, such as Grignard additions or enzymatic resolutions, followed by Fmoc protection and HCl salt formation .
Properties
Molecular Formula |
C22H28ClNO3 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m1./s1 |
InChI Key |
XBACVSBMMDYHBW-PKLMIRHRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Backbone Flexibility : Unlike Fmoc-β-Homoleu-OH (carboxylic acid terminus), the target compound’s alcohol group reduces hydrophobicity, making it suitable for aqueous-phase coupling reactions .
Stereochemical Impact: The (S)-configuration at C3 contrasts with (R)-configured analogs like Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid, which may exhibit divergent binding affinities in chiral environments .
Functional Group Diversity: The hydroxyl group in Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid enables hydrogen bonding, whereas the target compound’s primary alcohol offers milder reactivity for selective derivatization .
Solubility and Stability
- The HCl salt of the target compound improves aqueous solubility (critical for SPPS) compared to neutral analogs like Fmoc-β-Homoleu-OH, which require organic solvents (e.g., DMF) for dissolution .
- The α,β-unsaturated system in Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid increases susceptibility to Michael additions, limiting its utility in nucleophilic environments .
Commercial Availability and Specifications
| Compound | Purity | Price (1g) | Supplier |
|---|---|---|---|
| This compound | >97% | $6,500 | Sigma-Aldrich |
| Fmoc-β-Homoleu-OH | >97% | $20,000 | Kanto Reagents |
| Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid | >95% | Custom quote | Pharmint |
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